N-(1-Hydroxyethylidene)cystine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[(2-acetamido-2-carboxyethyl)disulfanyl]-2-aminopropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O5S2/c1-4(11)10-6(8(14)15)3-17-16-2-5(9)7(12)13/h5-6H,2-3,9H2,1H3,(H,10,11)(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLCOWUKVVFVVKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSSCC(C(=O)O)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30948643 | |
| Record name | N-(1-Hydroxyethylidene)cystine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30948643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25779-79-7 | |
| Record name | N-(1-Hydroxyethylidene)cystine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30948643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biochemical Discovery and Endogenous Occurrence of N Monoacetylcystine
Initial Identification in Biological Milieux
The first detection of N-Monoacetylcystine in biological samples marked a significant step in understanding its role and implications.
N-Monoacetylcystine was initially identified as an unidentified ninhydrin-positive, acidic substance found in the plasma of patients suffering from uraemia. nih.govportlandpress.com This discovery highlighted its accumulation in individuals with impaired kidney function. nih.govportlandpress.com
The isolation of N-Monoacetylcystine from haemodialysate was achieved through a combination of ion-exchange chromatography and gel filtration. nih.govportlandpress.com Subsequent characterization identified it as a sulfur-containing amino acid. nih.govportlandpress.com Further analytical methods, such as ion-exchange chromatography coupled with post-column ninhydrin (B49086) derivatization and spectrometric detection, have been employed for the precise determination of related sulfur amino acids like cysteic acid, homocysteic acid, and taurine, suggesting similar robust techniques could be applied or were implied for N-Monoacetylcystine. researchgate.net Gas chromatography (GC) and gas chromatography-mass spectrometry (GC/MS) have also been utilized for the characterization of metabolites, including N-monoacetylcystine, in other biological contexts. epa.gov
Quantitative Determination of N-Monoacetylcystine in Biological Systems
The quantitative analysis of N-Monoacetylcystine has been crucial for understanding its physiological significance and its altered levels in disease states.
Quantitative determination of sulfur amino acids in plasma revealed that the levels of N-Monoacetylcystine were significantly elevated in uraemic patients compared to normal subjects. nih.govportlandpress.comresearchgate.net This increase was statistically significant (P < 0.001). nih.govportlandpress.com While specific numerical concentrations (e.g., µmol/L) were not detailed in the provided search results, the marked difference indicates a substantial accumulation in uraemic plasma. nih.govportlandpress.com
Table 1: Comparative Plasma Concentrations of N-Monoacetylcystine
| Physiological State | N-Monoacetylcystine Plasma Concentration | Statistical Significance |
| Uraemic Patients | Markedly Higher | P < 0.001 nih.govportlandpress.com |
| Normal Subjects | Normal Levels | - |
Beyond initial isolation methods, advanced analytical techniques are employed for the precise quantification of N-Monoacetylcystine. These include ion-exchange chromatography, often coupled with post-column ninhydrin derivatization and spectrometric detection, a method known for enhancing accuracy, detection limit, sensitivity, and linearity in determining related sulfonic acids. researchgate.net The use of GC and GC/MS for identifying and characterizing metabolites, including N-monoacetylcystine, also suggests their applicability for precise quantification in complex biological matrices. epa.gov
Endogenous Presence and Distribution across Biological Compartments
N-Monoacetylcystine is an endogenously occurring compound, with its presence noted in various biological compartments. Its primary identification was in human uraemic plasma, indicating its presence in the circulatory system. nih.govportlandpress.com Furthermore, N-Monoacetylcystine has been detected in the urine of rabbits following oral dosing with naphthalene, suggesting its role as a metabolite and its presence within excretory pathways. epa.gov Its presence has also been observed in respiratory tract fluid in certain animal studies, specifically in "smoking" rats, further indicating its distribution beyond plasma. nih.gov The compound is recognized as a sulfur-containing amino acid and an analog of cystine. nih.govnih.gov
Metabolic Pathways and Dynamic Turnover of N Monoacetylcystine
Pathways of Biosynthesis and Enzymatic Formation
The formation of N-Monoacetylcystine in biological systems is a result of specific enzymatic processes, primarily involving the acetylation of its precursor molecules.
Precursor Utilization in N-Monoacetylcystine Biogenesis
N-Monoacetylcystine (C8H14N2O5S2) is derived from cystine, which itself is a disulfide-linked dimer of two cysteine molecules. The biogenesis of N-Monoacetylcystine involves the utilization of cystine as a direct precursor, with an acetyl group being added to one of its amino groups. The presence of N-Monoacetylcystine has been observed in the urine of rabbits following oral administration of naphthalene, alongside high concentrations of cystine, suggesting a metabolic link between these compounds. mpg.de
Mechanisms of N-Acetylation in Biological Systems
The N-acetylation of amino acids and proteins is a widespread post-translational modification in biological systems, crucial for regulating protein function, localization, and stability. This process typically involves the transfer of an acetyl group (-COCH₃) from acetyl-coenzyme A (Ac-CoA) to a free amino group of an amino acid or the N-terminus of a protein. wikipedia.orgnih.govwikipedia.orgwikipedia.org N-acetyltransferases (NATs) are the enzymes that catalyze these reactions. wikipedia.orgwikipedia.org While extensively studied in the context of protein N-terminal acetylation, where it affects over 80% of human proteins and influences aspects such as protein folding and stability, the fundamental mechanism of acetyl group transfer from Ac-CoA to an amino group is conserved and applicable to small molecules like cystine. wikipedia.orgnih.govwikipedia.orgwikipedia.org This covalent modification neutralizes the positive charge of the amino group, thereby altering the molecule's properties. wikipedia.orgwikipedia.org
Catabolism and Degradation Pathways of N-Monoacetylcystine
The catabolism and degradation of N-Monoacetylcystine are essential for its dynamic turnover within the metabolic landscape. While specific enzymes solely dedicated to the degradation of N-Monoacetylcystine are not extensively detailed in current literature, its breakdown is likely facilitated by general enzymatic mechanisms that target acetylated amino acids and disulfide bonds.
Identification of Degradative Enzymes and Reactions
The precise enzymatic machinery responsible for the degradation of N-Monoacetylcystine has not been explicitly identified in the provided research findings. However, given its structure as an acetylated amino acid, it is plausible that deacetylation reactions, potentially catalyzed by deacetylases, would be an initial step in its catabolism. Subsequent degradation would then likely involve the cleavage of the disulfide bond and the breakdown of the cysteine moieties, similar to the general catabolism of sulfur-containing amino acids. Certain peptidases, such as N-acetylated-alpha-linked-acidic dipeptidase, are known to be involved in the degradation of acetylated compounds, which might offer a general enzymatic context for N-Monoacetylcystine breakdown. fishersci.se
Elucidation of Metabolic End-Products
The metabolic end-products of N-Monoacetylcystine degradation are inferred to be simpler sulfur-containing compounds and other basic metabolic constituents. If deacetylation occurs, the primary product would be cystine. Further breakdown of cystine would yield cysteine, which can then be metabolized through various pathways, ultimately leading to inorganic sulfate, taurine, and other intermediates within the sulfur amino acid network. wikipedia.orgfishersci.se The identification of N-Monoacetylcystine as an acidic, ninhydrin-positive substance accumulating in the plasma of uremic patients suggests that its clearance or degradation is impaired in renal dysfunction, leading to its accumulation as a metabolic end-product in such conditions. nih.gov
Integration within Broader Sulfur Amino Acid Metabolic Networks
N-Monoacetylcystine is an integral component of the broader sulfur amino acid metabolic network, which encompasses essential amino acids like methionine and their derivatives, including cysteine, homocysteine, cystathionine (B15957), and glutathione (B108866). wikipedia.orgfishersci.senih.gov
The metabolism of sulfur amino acids is critical for numerous cellular functions, including protein synthesis, antioxidant defense, and the synthesis of various vital biomolecules. Methionine serves as a precursor for cysteine through the transsulfuration pathway, involving intermediates such as homocysteine and cystathionine. wikipedia.orgfishersci.sempg.de Cysteine, in turn, is a precursor for glutathione (GSH), a crucial intracellular antioxidant, and taurine. wikipedia.orgfishersci.seresearchgate.netwikipedia.orgfishersci.fimims.com
Table 1: Plasma Levels of Sulfur Amino Acids in Uremic Patients vs. Normal Subjects
| Compound (PubChem CID) | Condition | Relative Plasma Level | Citation |
| N-Monoacetylcystine (12049111) | Uremic Patients | Markedly Higher | nih.gov |
| Cysteic Acid | Uremic Patients | Markedly Higher | nih.gov |
| Homocysteic Acid | Uremic Patients | Markedly Higher | nih.gov |
| Taurine (1123) | Uremic Patients | Markedly Higher | nih.gov |
| Cystine (67678) | Uremic Patients | Markedly Higher | nih.gov |
| Cystathionine (439258) | Uremic Patients | Markedly Higher | nih.gov |
| Methionine (6137) | Uremic Patients | Within Normal Limits | nih.gov |
Interrelationship with Cystine and Cysteine Metabolic Cycles
N-Monoacetylcystine is a derivative of cystine, which itself is the oxidized dimer of the amino acid cysteine nih.govwikipedia.org. Cysteine is a pivotal amino acid, playing a central role in various metabolic pathways, including those supplying carbon and energy metabolism frontiersin.org. In biological systems, cystine can be quickly reduced to cysteine intracellularly wikipedia.org. This interconversion is crucial as cysteine is often the limiting factor for the synthesis of other important biomolecules.
Research has identified N-Monoacetylcystine in biological fluids, notably in the plasma of uremic patients, where its levels were found to be markedly higher compared to normal subjects (P < 0.001) portlandpress.com. This suggests a potential role for N-Monoacetylcystine within altered sulfur amino acid metabolism in certain physiological or pathological conditions. The presence of N-Monoacetylcystine alongside other sulfur-containing amino acids like cysteic acid, homocysteic acid, taurine, cystine, and cystathionine, which also show elevated plasma levels in uremic patients, indicates its participation in the broader methionine and cysteine metabolic pathways portlandpress.com.
Cross-Talk with Glutathione Biosynthesis and Recycling Pathways
Glutathione (GSH), a tripeptide composed of glutamate (B1630785), cysteine, and glycine (B1666218), is the most abundant low-molecular-weight thiol and a major redox couple in animal cells nih.govfrontiersin.org. Its synthesis is primarily regulated by the availability of cysteine nih.govpagepressjournals.orgmdpi.com. Precursors that can supply cysteine are therefore critical for maintaining cellular glutathione levels.
While N-Monoacetylcystine is a cystine derivative, its metabolic interrelationship with the glutathione system can be inferred through its connection to cysteine. N-acetylcysteine (NAC), a well-known cysteine prodrug, is effectively metabolized to intracellular cysteine, which then serves as a precursor for GSH biosynthesis nih.govfrontiersin.orgpagepressjournals.orgmdpi.comresearchgate.netdrknews.comnih.govplos.org. The initial, rate-limiting step of GSH synthesis is catalyzed by glutamate-cysteine ligase (GCL), which combines glutamate and cysteine to form γ-glutamylcysteine nih.govpagepressjournals.orgmdpi.comresearchgate.net. Subsequently, glutathione synthetase adds glycine to form GSH nih.govmdpi.comresearchgate.net.
Given that cystine is readily reduced to cysteine within cells wikipedia.org, N-Monoacetylcystine, as a cystine analog, could potentially contribute to the intracellular cysteine pool, thereby indirectly supporting glutathione biosynthesis. Studies investigating antioxidants, including N-acetylcysteine and glutathione, have also listed N-Monoacetylcystine as a related substance, suggesting its relevance within this metabolic network nih.gov. The cellular content of GSH is also influenced by recycling mechanisms, where oxidized glutathione (GSSG) is reduced back to GSH by glutathione reductase, utilizing NADPH as a cofactor frontiersin.orgpagepressjournals.orgunirioja.esnih.gov. This continuous recycling is essential for maintaining the cellular redox balance frontiersin.orgpagepressjournals.orgplos.orgunirioja.esnih.gov.
Inter-Organ Disposition and Recirculation
The disposition of N-Monoacetylcystine across different organs and its recirculation within the body are aspects of its dynamic turnover. Its identification in the plasma of uremic patients highlights its presence in systemic circulation portlandpress.com. While specific detailed research findings on its comprehensive inter-organ distribution and recirculation are limited in the provided context, the elevated levels in uremic plasma suggest that its metabolism or excretion may be altered in kidney dysfunction portlandpress.com. This implies that the kidneys, or other organs involved in amino acid and sulfur metabolism, play a role in its disposition and potential accumulation. The processing of glutathione conjugates, for instance, involves inter-organ transfer, where initial metabolism in one organ (e.g., liver) might lead to further processing in another (e.g., kidney) to form mercapturic acid products for urinary excretion pnas.org. While this is a general pathway for certain conjugates, it provides a framework for understanding how N-Monoacetylcystine, as a sulfur-containing compound, might undergo similar inter-organ handling.
Factors Modulating N-Monoacetylcystine Metabolic Flux
The metabolic flux of N-Monoacetylcystine can be influenced by various physiological and pathological factors. A prominent factor identified is uremia . In patients with uremia, plasma levels of N-Monoacetylcystine are significantly elevated portlandpress.com. This suggests that impaired renal function, a hallmark of uremia, may lead to reduced clearance or altered metabolism of N-Monoacetylcystine, resulting in its accumulation.
Other factors that modulate the metabolic flux of related sulfur amino acids, and thus potentially N-Monoacetylcystine, include nutritional status and the availability of precursor amino acids. For instance, adequate protein nutrition is crucial for maintaining glutathione homeostasis, which relies on the availability of cysteine nih.gov. Similarly, conditions affecting the broader methionine and cysteine metabolic cycles, such as defects in specific enzymes, could indirectly impact N-Monoacetylcystine levels slideshare.net. The cellular redox state, which is tightly regulated by systems like the glutathione and thioredoxin systems, can also influence the metabolism of sulfur-containing compounds frontiersin.orgplos.org.
Enzymatic Transformations Involving N Monoacetylcystine
Characterization of Enzymes Facilitating N-Monoacetylcystine Synthesis
The synthesis of N-monoacetylcystine would involve the N-acetylation of one of the amino groups of cystine. While direct enzymes for this specific reaction are not detailed, N-acetyltransferases are known to catalyze the transfer of an acetyl group from acetyl-CoA to various amine substrates, including cysteine and its conjugates.
N-acetyltransferases (NATs) are a family of enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to the amino group of various substrates, including aromatic amines, hydrazines, and certain amino acid conjugates wikipedia.org. For instance, human N-acetyltransferase 8 (NAT8) has been shown to catalyze the N-acetylation of S-aryl-substituted cysteine conjugates, such as benzylcysteine, 4-nitrobenzylcysteine, and 1-menaphthylcysteine, producing mercapturic acids (N-acetylcysteine conjugates) researchgate.netnih.gov. These reactions exhibit Michaelis-Menten kinetics researchgate.netnih.gov.
Another example is S-(2-succino)cysteine N-acetyltransferase (scmL) from Bacillus subtilis. This enzyme catalyzes the N-acetylation of S-(2-succino)cysteine, playing a role in a degradation pathway that allows B. subtilis to utilize S-(2-succino)cysteine as a sulfur source uniprot.org. The enzyme demonstrates specific kinetic parameters, with a Michaelis constant (Km) for S-(2-succino)cysteine reported as 86.4 µM and a catalytic rate constant (kcat) of 9.5 s⁻¹ uniprot.org.
Table 1: Kinetic Parameters of Select N-Acetyltransferases
| Enzyme (Source) | Substrate | Km (µM) | kcat (s⁻¹) | Reference |
| S-(2-succino)cysteine N-acetyltransferase (Bacillus subtilis) | S-(2-succino)cysteine | 86.4 | 9.5 | uniprot.org |
| Hamster Arylamine N-acetyltransferase 2 (NAT2) | p-nitrophenyl acetate (B1210297) (acetylation step) | N/A | (1.4 ± 0.05) × 10⁵ M⁻¹s⁻¹ (second-order rate constant) | acs.org |
Note: The kcat for hamster NAT2 is given as a second-order rate constant for the acetylation step with a specific substrate, reflecting the initial acetylation of the enzyme.
Many N-acetyltransferases, including arylamine N-acetyltransferases (NATs) and members of the GCN5-related N-acetyltransferase (GNAT) superfamily, share conserved structural features crucial for their catalytic activity researchgate.netmdpi.comasm.org. A common characteristic of these enzymes is the presence of a catalytic triad (B1167595), often composed of cysteine, histidine, and aspartate residues (Cys-His-Asp) wikipedia.orgacs.orgresearchgate.net. This triad is typically located within a deep, hydrophobic active site pocket acs.org.
The catalytic mechanism of many NATs follows a double displacement reaction, commonly referred to as a ping-pong bi bi mechanism wikipedia.org. In this two-step process, acetyl-CoA initially binds to the enzyme, transferring its acetyl group to a catalytic cysteine residue (e.g., Cys68 in human NAT1 and NAT2), forming an acetylated enzyme intermediate wikipedia.orgresearchgate.net. Subsequently, acetyl-CoA is released, and the acetyl acceptor substrate (e.g., an arylamine or cysteine conjugate) binds to the acetylated enzyme, receiving the acetyl group and forming the acetylated product wikipedia.org.
The GNAT superfamily, which includes protein N-acetyltransferases, is characterized by a conserved core structural domain architecture and catalyzes the transfer of an acyl moiety from acyl-CoA to a diverse range of substrates mdpi.comasm.orgfrontiersin.org. While the canonical mechanism for GNATs is often described as a general acid/base mechanism, some GNATs have been shown to employ a hybrid ping-pong mechanism involving a nucleophilic serine residue researchgate.net.
Enzymes Acting on N-Monoacetylcystine
Information regarding enzymes specifically acting on N-monoacetylcystine for its metabolism or deacetylation is not explicitly detailed in the provided search results. However, general principles of deacetylation and related metabolic pathways can be considered.
While no specific enzyme is identified as directly metabolizing N-monoacetylcystine, the broader context of N-acetylcysteine conjugates and their metabolism suggests potential pathways. The mercapturic acid pathway, for instance, processes glutathione (B108866) conjugates to mercapturic acids (N-acetylcysteine conjugates) researchgate.netnih.gov. Aminoacylases are known to catalyze the hydrolysis of mercapturic acids to form cysteine S-conjugates, implying a deacetylation step researchgate.net. This suggests that enzymes with deacetylase activity could potentially act on N-monoacetylcystine, though their specificity for this particular compound is not confirmed.
Histone deacetylases (HDACs) are a well-known family of enzymes that catalyze the removal of acetyl groups, primarily from lysine (B10760008) residues on histones and other non-histone proteins uniprot.org. While their primary substrates are lysine-acetylated proteins, the existence of such enzymes highlights a general enzymatic capacity for deacetylation within biological systems. However, direct functional annotation of an enzyme specifically metabolizing N-monoacetylcystine remains to be established from the provided literature.
Given the lack of identified specific N-monoacetylcystine-metabolizing enzymes, detailed reaction mechanisms and catalytic efficiencies for such transformations are not available in the provided sources. Generally, deacetylases operate by hydrolyzing the amide bond formed by acetylation, releasing the acetate group and regenerating the free amine. The catalytic mechanisms of enzymes are complex and involve a sequence of events in the active site, including bond formation and cleavage nih.gov. Understanding these mechanisms is crucial for comprehending enzyme function and for applications such as enzyme modulation nih.gov.
Modulation of Enzyme Activities by N-Monoacetylcystine or Related Compounds
Direct evidence for N-monoacetylcystine or its related compounds acting as modulators (inhibitors or activators) of enzyme activities is limited in the provided search results. One document briefly mentions "n-monoacetylcystine" in a list of substances within a study on the modulation of the thrombin-thrombomodulin complex activity by platelet factor 4 and non-anticoagulant heparin derivatives ashpublications.org. However, this mention does not explicitly describe N-monoacetylcystine as an active modulator of the enzymes discussed in that context.
Generally, enzyme activities can be modulated by various compounds, including small molecules that bind to active sites or allosteric sites, leading to inhibition or activation nih.govaps.org. This modulation can influence catalytic efficiency, substrate specificity, or enzyme stability. While the potential for N-monoacetylcystine to modulate enzyme activities exists, specific research findings detailing such interactions are not provided in the current scope.
Biocatalytic Applications for N-Monoacetylcystine Synthesis or Derivatization
Research has primarily focused on the identification and quantitative determination of N-Monoacetylcystine in biological samples, such as its isolation from haemodialysate and its elevated levels in the plasma and urine of uraemic patients portlandpress.comepa.gov. Furthermore, its association with certain enzyme activities, like cytochrome P450 2E1 (CYP2E1), has been noted in studies investigating metabolic responses to substances like ethanol (B145695) and acetone (B3395972) oup.com. However, these studies describe the occurrence or metabolism of N-Monoacetylcystine within biological systems rather than its biocatalytic production or enzymatic modification as a synthetic target.
The general field of biocatalysis offers numerous advantages, including high selectivity, mild reaction conditions, and reduced environmental impact, for the synthesis of various pharmaceutical intermediates and fine chemicals nih.govinteresjournals.orgillinois.eduresearchgate.net. Enzymes can be utilized in various forms, including whole cells, cell lysates, or purified proteins, and can be engineered to catalyze novel reactions nih.govillinois.eduresearchgate.net. While these general principles apply to the potential for N-Monoacetylcystine synthesis, specific enzymatic systems or detailed protocols for its biocatalytic production or derivatization are not detailed in the provided search results. Therefore, no specific data tables or detailed research findings on biocatalytic yields or conditions for N-Monoacetylcystine synthesis or derivatization can be presented at this time.
Interactions of N Monoacetylcystine with Macromolecules and Cellular Components
Protein Binding and Molecular Interactions
The interaction of N-Monoacetylcystine with proteins is a key aspect of its biological activity. These interactions can range from influencing protein modification to direct binding, as predicted by computational models.
The eye lens contains a high concentration of structural proteins known as crystallins, which are essential for maintaining its transparency. Research has explored the role of free thiols, such as N-Monoacetylcystine, in the post-translational modification of these proteins. One study investigated the formation of Nε-acetyllysine (AcK) in α-crystallin, a significant modification in lens crystallins. The findings revealed that free thiols, including N-Monoacetylcystine and the cysteine-rich γS-crystallin, promoted the formation of AcK in αB-crystallin when incubated with acetyl-CoA arvojournals.org. This suggests that N-Monoacetylcystine can facilitate the acetylation of lysine (B10760008) residues on structural lens proteins, a process potentially mediated through a nucleophilic substitution mechanism involving proximal cysteine residues arvojournals.org. While this study focused on α-crystallin and γS-crystallin, it highlights a plausible mechanism for N-Monoacetylcystine's interaction with the broader family of crystallin proteins, including Gamma-D-crystallin, by influencing their post-translational modifications.
Molecular docking studies are computational methods used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule (protein). Such studies have been employed to understand the interactions of N-Monoacetylcystine with various proteins. For instance, docking analyses have demonstrated its ability to bind within specific sites on proteins like bovine serum albumin (BSA) and to interact with the active site of enzymes such as urease atsjournals.org. More recent in-silico docking analyses have explored its interaction with key proteins in the PI3K/Akt/mTOR signaling pathway. These studies showed a high binding affinity of N-Monoacetylcystine with several proteins in this cascade, including IRS1, PTEN, Akt, GSK3α/β, P70 S6 kinase, and S6RP, suggesting a potential modulatory effect on this pathway nih.gov.
| Target Protein | Significance | Key Finding from Docking Study | Source |
|---|---|---|---|
| Bovine Serum Albumin (BSA) | Model for drug-protein binding studies | Demonstrates binding within Sudlow's site-I via hydrogen bonds. | atsjournals.org |
| Urease | Enzyme involved in nitrogen metabolism | Forms an O-coordinated bond and a hydrogen bond within the active site. | atsjournals.org |
| PI3K/Akt/mTOR Pathway Proteins (e.g., Akt, PTEN) | Central regulators of cell growth and survival | Shows high binding affinity, suggesting a potential protective influence. | nih.gov |
Modulation of Intracellular Signaling Cascades
N-Monoacetylcystine is a significant modulator of intracellular signaling, primarily through its influence on redox-sensitive pathways. It can impact cascades that control cell proliferation, inflammation, and apoptosis.
The Mitogen-Activated Protein Kinase (MAPK) pathways, which include the extracellular signal-regulated kinase (ERK), p38, and c-Jun NH2-terminal kinase (JNK), are crucial for transducing extracellular signals into cellular responses. N-Monoacetylcystine has been shown to have complex, context-dependent effects on these pathways.
Research indicates that N-Monoacetylcystine can inhibit the activation of p38 MAPK induced by stimuli like interleukin-1β (IL-1β) ersnet.org. In human pulmonary vascular endothelial cells, it attenuates tumor necrosis factor-alpha (TNF-α)-induced activation of p38 MAP kinase and its upstream activators, MKK3/MKK6 nih.gov. Furthermore, studies on depressed rats showed that chronic stress increased the phosphorylation of p38 and JNK, an effect that was reversed by treatment with N-Monoacetylcystine nih.gov. However, its effect can be influenced by the cellular environment. For example, in a serum-depleted environment, N-Monoacetylcystine inhibited lipopolysaccharide (LPS)-induced activation of ERK, p38, and JNK atsjournals.org. Conversely, in the presence of 10% serum, it enhanced the LPS-induced phosphorylation of p38 and JNK atsjournals.org.
| MAPK Family | Stimulus | Observed Effect of N-Monoacetylcystine | Source |
|---|---|---|---|
| p38, JNK, ERK | Lipopolysaccharide (LPS) (serum-depleted) | Inhibition of phosphorylation | atsjournals.org |
| p38, JNK | Lipopolysaccharide (LPS) (serum-replete) | Enhancement of phosphorylation | atsjournals.org |
| p38 | Interleukin-1β (IL-1β) | Inhibition of phosphorylation | ersnet.org |
| p38 | Tumor Necrosis Factor-alpha (TNF-α) | Attenuation of activation | nih.gov |
| p38, JNK | Chronic Unpredictable Mild Stress (CUMS) | Reversal of stress-induced phosphorylation | nih.gov |
Many of the signaling effects of N-Monoacetylcystine are linked to its well-established role as an antioxidant. It acts as a precursor to glutathione (B108866) (GSH), a major intracellular antioxidant, and can also directly scavenge reactive oxygen species (ROS) ersnet.org. ROS are not merely damaging agents; at physiological concentrations, they function as critical second messengers in various signaling pathways.
The activation of several MAPK pathways is known to be redox-sensitive ersnet.org. N-Monoacetylcystine's ability to increase intracellular GSH levels and scavenge ROS can negatively regulate these cascades nih.gov. For instance, the inhibition of TNF-α-induced p38 MAP kinase activation by N-Monoacetylcystine is attributed to the increase in intracellular GSH, indicating that the cellular redox state is critical for this signaling event nih.gov. By modulating ROS levels, N-Monoacetylcystine can prevent the activation of redox-sensitive transcription factors and upstream kinases, thereby controlling inflammatory and apoptotic responses mdpi.com.
Beyond the MAPK pathways, N-Monoacetylcystine interacts with other fundamental cellular signaling networks.
NF-κB Pathway: The nuclear factor kappa-light-chain-enhancer of activated B-cells (NF-κB) is a key transcription factor complex that regulates inflammation and cell survival. Studies have shown that N-Monoacetylcystine can suppress NF-κB activation triggered by TNF-α albany.edunih.govresearchwithrutgers.com. This suppression is achieved through the inhibition of IκB kinases (IKKα and IKKβ), which are crucial for the activation of NF-κB albany.edunih.govresearchwithrutgers.com. This inhibitory action on the NF-κB pathway is a key component of its anti-inflammatory effects mdpi.com.
PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a major signaling route that promotes cell survival and growth. Research has demonstrated that N-Monoacetylcystine can activate the PI3K/Akt signaling pathway, which mediates its protective effects against phenylephrine-induced cardiomyocyte dysfunction oup.com. In the context of cancer, N-Monoacetylcystine has been found to sensitize cells with certain mutations to PI3Kα inhibitors, an effect that is associated with the dampening of downstream mTOR signaling nih.gov. This indicates that N-Monoacetylcystine can modulate the PI3K/Akt/mTOR axis to influence cellular outcomes.
Association with Chaperone Proteins and Protein Folding Dynamics
The proper folding of proteins is a fundamental cellular process, essential for maintaining cellular homeostasis. This intricate process is facilitated by a class of proteins known as molecular chaperones, which assist in the correct folding of newly synthesized polypeptides and the refolding of misfolded or aggregated proteins. While direct studies on the interaction between N-Monoacetylcystine and chaperone proteins are limited, research into the closely related compound, N-acetylcysteine (NAC), provides compelling insights into the potential role of N-Monoacetylcystine in modulating protein folding dynamics through its influence on chaperone systems.
Emerging evidence suggests that NAC can mitigate proteotoxicity, the cellular stress induced by misfolded or aggregated proteins, in a manner dependent on heat shock proteins (HSPs). nih.gov Specifically, studies have shown that in the presence of proteasome inhibitors that cause an accumulation of ubiquitinated proteins, NAC treatment leads to an increase in the levels of Heat Shock Protein 70 (Hsp70). nih.gov Hsp70 is a key molecular chaperone that plays a crucial role in refolding denatured proteins and targeting them for degradation by the proteasome. The elevation of Hsp70 levels by NAC suggests a mechanism by which N-Monoacetylcystine could indirectly support the cellular machinery responsible for managing misfolded proteins.
Furthermore, the protective effects of NAC against proteotoxicity have been shown to be attenuated when Hsp70/Hsc70 activity is inhibited, indicating a direct link between NAC's mechanism of action and the function of these chaperones. nih.gov This relationship is further supported by the observation that NAC can reduce the accumulation of ubiquitin-conjugated proteins, an effect that is consistent with the known functions of Hsp70 in protein quality control. nih.gov
In the context of specific protein misfolding diseases, such as Gaucher disease, which is caused by mutations leading to defective glucocerebrosidase activity, both NAC and its primary metabolite, L-cysteine, have been shown to act as small molecule chaperones in vitro. researchgate.net This suggests that these compounds may directly bind to and stabilize mutant enzymes, thereby enhancing their proper folding and activity. researchgate.net Given the structural similarity, it is plausible that N-Monoacetylcystine could exert similar chaperone-like activities.
The following table summarizes the key findings from studies on N-acetylcysteine that suggest a potential role for N-Monoacetylcystine in associating with chaperone proteins and influencing protein folding dynamics.
| Compound Investigated | Experimental Model | Key Findings | Implication for N-Monoacetylcystine |
| N-acetylcysteine (NAC) | Neuroblastoma cells treated with proteasome inhibitor | Increased levels of Hsp70; Reduced accumulation of ubiquitinated proteins; Protection against proteotoxicity attenuated by Hsp70/Hsc70 inhibition. nih.gov | May enhance the cellular capacity to manage misfolded proteins by upregulating key chaperone proteins like Hsp70. |
| N-acetylcysteine (NAC) and L-cysteine | In vitro studies related to Gaucher disease | Act as small molecule chaperones, suggesting direct interaction and stabilization of a misfolded protein. researchgate.net | Could potentially act as a direct chaperone for certain proteins, aiding in their correct folding and function. |
While these findings are promising, it is crucial to underscore that they are based on studies of N-acetylcysteine. Direct experimental validation is necessary to confirm that N-Monoacetylcystine shares these properties and to fully elucidate its specific interactions with chaperone proteins and its impact on the complex dynamics of protein folding within the cell.
Putative Roles in Neurobiological Processes and Neural Networks
One of the most significant putative roles for N-Monoacetylcystine in neurobiology lies in its potential to modulate glutamate (B1630785) neurotransmission. Glutamate is the primary excitatory neurotransmitter in the brain and is pivotal for synaptic plasticity, the cellular mechanism underlying learning and memory. However, excessive glutamate can lead to excitotoxicity, a process implicated in a wide range of neurological disorders. NAC has been shown to influence the glutamate system by activating the cystine-glutamate antiporter, which in turn stimulates extrasynaptic metabotropic glutamate receptors (mGluRs). nih.gov This action can lead to a reduction in synaptic glutamate release, thereby protecting neurons from excitotoxic damage.
A compelling example of NAC's impact on synaptic plasticity comes from studies on addiction. Chronic cocaine use leads to a state of "metaplasticity" in the nucleus accumbens, a key brain region in the reward circuit, which impairs the ability to induce both long-term potentiation (LTP) and long-term depression (LTD) – cellular correlates of learning and memory. Treatment with NAC has been demonstrated to reverse this cocaine-induced metaplasticity, restoring the capacity for synaptic plasticity. nih.gov This effect is mediated through the stimulation of mGluR2/3 and mGluR5. nih.gov Given its structural similarity, N-Monoacetylcystine may share this ability to modulate glutamatergic signaling and restore synaptic flexibility in pathological states.
The potential neuroprotective effects of N-Monoacetylcystine are also of significant interest. Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases such as Parkinson's and Alzheimer's disease. As a precursor to the major intracellular antioxidant glutathione, NAC plays a vital role in mitigating oxidative damage in the brain. mdpi.com By replenishing glutathione stores, N-Monoacetylcystine could potentially protect neurons from the detrimental effects of reactive oxygen species, a common pathological feature in many neurological conditions.
The table below outlines the observed neurobiological effects of N-acetylcysteine, which may be indicative of the putative roles of N-Monoacetylcystine.
| Effect of N-acetylcysteine (NAC) | Mechanism of Action | Potential Implication for N-Monoacetylcystine in Neurobiology |
| Reversal of cocaine-induced metaplasticity | Stimulation of mGluR2/3 and mGluR5, leading to restored LTP and LTD in the nucleus accumbens. nih.gov | May play a role in synaptic plasticity and the treatment of addiction by modulating glutamate signaling. |
| Neuroprotection in models of neurodegenerative diseases | Acts as a precursor to glutathione, reducing oxidative stress and protecting neurons from damage. mdpi.com | Could have therapeutic potential in neurodegenerative disorders by mitigating oxidative damage. |
| Modulation of inflammatory pathways | Can suppress the activation of transcription factors like NF-κB, which are involved in inflammation. nih.gov | May help to reduce neuroinflammation, a common component of many neurological diseases. |
Biological Relevance and Systemic Implications of N Monoacetylcystine
Contribution to Redox Homeostasis and Oxidative Stress Regulation
N-Monoacetylcystine, a key metabolite of N-acetylcysteine (NAC), plays a significant role in the intricate network of cellular redox homeostasis and the regulation of oxidative stress. Its contribution is primarily linked to its place within the broader antioxidant defense systems of the body.
Role in Antioxidant Defense Mechanisms
N-Monoacetylcystine contributes to antioxidant defense, largely through its relationship with cysteine and glutathione (B108866) (GSH). As a derivative of the amino acid L-cysteine, it is involved in the pathways that lead to the synthesis of GSH, a critical endogenous antioxidant. The availability of cysteine is a rate-limiting factor in the production of glutathione, and N-Monoacetylcystine, through its metabolic processing, can influence the cysteine pool.
The antioxidant properties are rooted in the thiol (sulfhydryl) group, which can reduce free radicals and peroxides. Both cysteine and glutathione act as antioxidants, with glutathione being considered the master antioxidant in the body, protecting cells from damage by free radicals and peroxides. youtube.com N-acetylcysteine, the precursor to N-Monoacetylcystine, is known to increase cellular glutathione levels, thereby combating oxidative stress. youtube.comjpreventionalzheimer.com This suggests that N-Monoacetylcystine is an important intermediate in the metabolic cascade that bolsters the body's antioxidant capacity.
Impact on Cellular and Systemic Redox Balance
The influence of N-Monoacetylcystine on cellular and systemic redox balance is intrinsically linked to its role in the glutathione system. A balanced redox state is crucial for normal cellular function, and disruptions can lead to oxidative stress, a condition implicated in numerous pathologies. nih.gov The ratio of reduced to oxidized glutathione (GSH/GSSG) is a key indicator of cellular redox status. mdpi.com
N-acetylcysteine has been observed to modulate the homeostasis of essential trace elements like copper and zinc, which are crucial for the function of antioxidant enzymes. mdpi.com This modulation can, in turn, affect the cellular redox balance. mdpi.com As a direct metabolite, N-Monoacetylcystine is likely involved in these intricate interactions that collectively manage cellular and systemic oxidative stress.
Implications in Renal Physiology and Associated Pathophysiologies
N-Monoacetylcystine has been identified as a significant compound in the context of renal function, particularly in conditions of kidney dysfunction.
Accumulation Patterns in Uraemic Conditions and Kidney Dysfunction
Research has specifically identified N-Monoacetylcystine in the plasma of uremic patients. nih.gov In a study of individuals with uremia, an unidentified acidic, ninhydrin-positive substance was isolated and confirmed to be N-Monoacetylcystine. nih.gov Quantitative analysis of sulfur-containing amino acids in the plasma of these patients revealed that the levels of N-Monoacetylcystine, along with other compounds like cysteic acid, homocysteic acid, taurine, cystine, and cystathionine (B15957), were significantly higher than in individuals with normal renal function. nih.gov This accumulation suggests that impaired kidney function leads to a reduced clearance of N-Monoacetylcystine from the bloodstream.
Table 1: Plasma Levels of Sulfur Amino Acids in Uremic Patients vs. Normal Subjects
| Compound | Uremic Patients (μmol/l) | Normal Subjects (μmol/l) | P-value |
|---|---|---|---|
| N-Monoacetylcystine | Markedly Higher | Normal Levels | < 0.001 |
| Cysteic Acid | Markedly Higher | Normal Levels | < 0.001 |
| Homocysteic Acid | Markedly Higher | Normal Levels | < 0.001 |
| Taurine | Markedly Higher | Normal Levels | < 0.001 |
| Cystine | Markedly Higher | Normal Levels | < 0.001 |
| Cystathionine | Markedly Higher | Normal Levels | < 0.001 |
| Methionine | Within Normal Limits | Normal Levels | Not Significant |
Data synthesized from Gejyo et al., 1981. nih.gov
Biochemical Significance in Renal Metabolic Disturbances
The accumulation of N-Monoacetylcystine in uremic conditions points to its involvement in the metabolic disturbances characteristic of chronic kidney disease. Uremia is a state of widespread metabolic derangement due to the failure of the kidneys to excrete waste products and regulate fluid, electrolyte, and acid-base balance. nih.gov The elevated levels of N-Monoacetylcystine and other sulfur-containing amino acids, with the exception of methionine, indicate a specific disruption in the metabolism of these compounds in renal failure. nih.gov
While the direct toxic or beneficial effects of accumulated N-Monoacetylcystine are not fully elucidated, its presence highlights a broader issue of altered amino acid metabolism in kidney disease. Given its role in redox homeostasis, the accumulation of N-Monoacetylcystine could potentially influence the heightened state of oxidative stress commonly observed in patients with chronic kidney disease. clinicaltrials.govnih.gov Antioxidant therapy with N-acetylcysteine has been investigated for its potential to preserve residual renal function, suggesting that its metabolites, including N-Monoacetylcystine, are biochemically active within the renal context. clinicaltrials.gov
Biochemical Relevance in Central Nervous System Metabolism and Function
The biochemical significance of N-Monoacetylcystine in the central nervous system (CNS) is primarily understood through the actions of its precursor, N-acetylcysteine. NAC has been extensively studied for its neuroprotective effects, which are largely attributed to its ability to cross the blood-brain barrier and influence CNS metabolism. jpreventionalzheimer.comnih.gov
N-acetylcysteine's primary role in the brain is to act as a precursor for L-cysteine, which is then used for the synthesis of glutathione. jpreventionalzheimer.com Glutathione levels are crucial for protecting the brain, an organ with high oxygen consumption and vulnerability to oxidative damage, from oxidative stress. nih.gov A decline in glutathione levels has been associated with cognitive decline and neurodegenerative diseases such as Alzheimer's disease. jpreventionalzheimer.comnih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| N-Monoacetylcystine |
| N-acetylcysteine (NAC) |
| Cysteine |
| Glutathione (GSH) |
| Cysteic Acid |
| Homocysteic Acid |
| Taurine |
| Cystine |
| Cystathionine |
| Methionine |
| Hydrogen Sulfide (H2S) |
| Copper |
Associations with Inflammatory Responses and Immunological Processes
N-Monoacetylcystine, commonly referred to as N-acetylcysteine (NAC), demonstrates a multifaceted and complex relationship with the body's inflammatory and immunological pathways. Its effects are not uniformly pro- or anti-inflammatory but appear to be highly dependent on the specific cellular context, the nature of the immunological stimulus, and the existing redox state of the cells. Research has established that NAC can modulate the immune system by influencing cytokine production and inhibiting key inflammatory signaling cascades. nih.govnih.gov
A primary mechanism underlying NAC's anti-inflammatory activity is the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. nih.gov NF-κB is a crucial transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. nih.govresearchgate.net By blocking the activation and nuclear translocation of NF-κB, NAC can effectively suppress the transcription of these inflammatory mediators. nih.govmdpi.com This inhibitory effect on NF-κB has been observed in various cell types, including human bronchial epithelial cells and Jurkat T cells. mdpi.com
The influence of NAC on cytokine production is a key area of investigation, with studies revealing divergent outcomes. In some experimental models, NAC has been shown to downregulate the production of pro-inflammatory cytokines. For instance, it can reduce the levels of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-activated macrophages. nih.gov Similarly, in patients with Chronic Obstructive Pulmonary Disease (COPD), NAC administration has been associated with decreased serum and sputum levels of IL-8. mdpi.comyydbzz.comtermedia.pl
Conversely, other studies report a different immunomodulatory role. An in vitro study on human peripheral blood mononuclear cells (PBMCs) found that NAC treatment led to an upregulation of pro-inflammatory cytokines, including IL-1β, IFN-γ, and total IL-12, following stimulation. nih.govnih.gov In the same study, NAC was observed to downregulate the anti-inflammatory cytokine IL-10. nih.govnih.gov These findings suggest that NAC may enhance certain cellular immune responses, a process potentially linked to its ability to increase intracellular glutathione (GSH) levels. nih.gov This dual activity highlights the complexity of NAC's role, acting as an anti-inflammatory agent in some contexts while potentially promoting inflammatory responses in others.
The following table summarizes the observed effects of N-Monoacetylcystine on cytokine production in different experimental settings.
| Cytokine | Experimental Model | Observed Effect | Reference |
| IL-1β | LPS-activated macrophages | Decrease | nih.gov |
| Stimulated Human PBMCs | Increase | nih.govnih.gov | |
| IL-6 | LPS-activated macrophages | Decrease | nih.gov |
| COPD Patients (serum) | Decrease | yydbzz.com | |
| IL-8 | COPD Patients (sputum) | Decrease | mdpi.comtermedia.pltermedia.pl |
| COPD Patients (serum) | Decrease | mdpi.comyydbzz.com | |
| TNF-α | LPS-activated macrophages | Decrease | nih.gov |
| IFN-γ | Stimulated Human PBMCs | Increase | nih.govnih.gov |
| IL-10 | Stimulated Human PBMCs | Decrease | nih.govnih.gov |
| IL-12 | Stimulated Human PBMCs | Increase | nih.govnih.gov |
Beyond cytokine modulation, research in specific disease models further illustrates NAC's impact on inflammation. In studies involving smokers and patients with COPD, NAC has been shown to diminish airway inflammation by reducing various inflammatory markers. nih.gov These findings indicate a broad-spectrum anti-inflammatory potential within the respiratory system.
The table below details the effects of N-Monoacetylcystine on other inflammatory markers, particularly in the context of respiratory conditions.
| Inflammatory Marker | Biological Sample | Observed Effect | Reference |
| Eosinophil Cationic Protein | Sputum | Decrease | termedia.pltermedia.plnih.gov |
| Lactoferrin | Bronchoalveolar Lavage Fluid | Decrease | nih.gov |
| Anti-chymotrypsin | Bronchoalveolar Lavage Fluid | Decrease | nih.gov |
| Tryptase | Sputum | Decrease | termedia.pltermedia.pl |
Advanced Research Methodologies and Analytical Approaches for N Monoacetylcystine Investigations
Chromatographic and Spectrometric Detection Methods
Chromatographic and spectrometric techniques are indispensable for the isolation, identification, and quantification of N-Monoacetylcystine from complex matrices.
Ion-exchange chromatography (IEX) is a separation technique that leverages the differences in charge states between analytes and a stationary phase shimadzu.com.sg. It is particularly effective for separating ionizable molecules, including amino acids, based on their net surface charge technologynetworks.comphenomenex.comlibretexts.org. In IEX, a stationary phase containing charged functional groups reversibly binds oppositely charged ions from the mobile phase phenomenex.com. Separation is achieved by altering the ionic strength or pH of the eluent, which changes the binding affinity of the analytes to the stationary phase shimadzu.com.sgtechnologynetworks.com.
A notable application of ion-exchange chromatography in the study of N-Monoacetylcystine involved its isolation from haemodialysate. An unidentified ninhydrin-positive, acidic substance detected in the plasma of uraemic patients was successfully isolated using ion-exchange chromatography, followed by gel filtration, and subsequently identified as N-Monoacetylcystine portlandpress.comportlandpress.com. This highlights the utility of IEX in separating N-Monoacetylcystine from other sulfur-containing amino acids and contaminants in biological fluids portlandpress.comresearchgate.net193.16.218.
High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for separating, identifying, and quantifying components in a mixture torontech.com. The principle involves passing a pressurized liquid solvent (mobile phase) containing the sample through a column packed with a stationary phase torontech.comelgalabwater.com. Components separate based on their differential interactions with the stationary and mobile phases, leading to varying retention times torontech.com. Detection is typically performed using UV-Vis detectors or mass spectrometers torontech.comjfda-online.com.
For compounds like N-Monoacetylcystine, which possess specific chromophores or can be derivatized, UV detection at appropriate wavelengths is common. For instance, HPLC methods for related sulfur-containing amino acids like cysteine and cystine often utilize UV detection at 200 nm sielc.com. Similarly, N-acetyl-L-cysteine (NAC) and its oxidized disulfide form, N,N'-diacetyl-L-cystine (Di-NAC), have been quantified using reverse-phase HPLC methods, demonstrating good linearity, accuracy, and precision insights.bio. These methods typically involve specific column types (e.g., C18 reversed-phase columns) and mobile phases tailored to the compound's properties insights.bioresearchgate.netajol.info. The application of HPLC to N-Monoacetylcystine would involve optimizing parameters such as column chemistry, mobile phase composition (e.g., acetonitrile/water mixtures with acid modifiers), flow rate, and detection wavelength to achieve optimal resolution and sensitivity for its analysis jfda-online.comaustinpublishinggroup.comnih.gov.
Mass Spectrometry (MS) is a powerful analytical technique used for identifying and quantifying compounds by measuring their mass-to-charge ratio (m/z) wikipedia.org. When coupled with chromatography (e.g., LC-MS), it provides highly specific and sensitive detection. Tandem mass spectrometry (MS/MS or MS²) involves multiple stages of mass analysis, where a precursor ion is selected, fragmented, and the resulting product ions are then analyzed wikipedia.org. This fragmentation pattern serves as a unique fingerprint for compound identification wikipedia.orgresearchgate.net.
High-Resolution Mass Spectrometry (HRMS) and High-Resolution Tandem Mass Spectrometry (HRMS/MS) offer superior capabilities by providing highly accurate mass measurements, enabling the determination of elemental composition and enhancing selectivity, particularly in complex biological matrices waters.combruker.comwaters.comescholarship.org. HRMS/MS is crucial for unambiguous identification and precise quantification, as it can differentiate compounds with very similar nominal masses waters.com.
N-Monoacetylcystine itself has been identified using mass spectrometry, for instance, in studies investigating the metabolism of naphthalene, where it was found as a metabolite in urine epa.gov. The use of HRMS/MS for N-Monoacetylcystine would involve selecting its protonated or deprotonated molecular ion (e.g., [M+H]⁺ or [M-H]⁻) and then inducing fragmentation to obtain characteristic daughter ions. This approach allows for confirmation of its structure and sensitive quantification in biological samples, even at trace levels waters.comnih.govoup.com. Predicted Collision Cross Section (CCS) values for N-Monoacetylcystine adducts, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, have been calculated, aiding in its identification using ion mobility-mass spectrometry techniques uni.lu.
Table 1: Predicted Collision Cross Section (CCS) Values for N-Monoacetylcystine Adducts uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 283.04170 | 160.2 |
| [M+Na]⁺ | 305.02364 | 161.5 |
| [M+NH4]⁺ | 300.06824 | 163.2 |
| [M+K]⁺ | 320.99758 | 158.9 |
| [M-H]⁻ | 281.02714 | 155.5 |
| [M+Na-2H]⁻ | 303.00909 | 157.0 |
| [M]⁺ | 282.03387 | 159.0 |
| [M]⁻ | 282.03497 | 159.0 |
In Silico Modeling and Computational Chemistry Applications
Beyond experimental techniques, computational chemistry and in silico modeling provide powerful tools for understanding the properties and behavior of N-Monoacetylcystine, particularly when experimental data are limited or difficult to obtain.
Molecular Dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over time volkamerlab.orgmun.ca. By applying classical mechanics, MD tracks the trajectories of individual atoms, providing insights into the conformational changes, flexibility, and dynamic behavior of molecules volkamerlab.orgbiorxiv.org. This is particularly valuable for understanding how a molecule like N-Monoacetylcystine might adopt different shapes in various environments (e.g., aqueous solution, binding sites).
For N-Monoacetylcystine, MD simulations could be used to explore its preferred conformations, the flexibility of its disulfide bond and acetyl group, and how these structural dynamics might influence its chemical reactivity or interactions with other biomolecules. Understanding these conformational preferences is crucial in drug development and in predicting a molecule's biological activity mun.ca. While specific MD studies on N-Monoacetylcystine were not found in the immediate search, the principles of MD simulations are broadly applicable to small organic molecules and are routinely used for conformational analysis of amino acids and their derivatives plos.org.
Predictive metabolic mapping and interaction modeling involve the use of computational chemistry to forecast how a compound might be metabolized within a biological system and how it might interact with specific enzymes, receptors, or other biomolecules. These in silico approaches leverage databases of known metabolic reactions and molecular docking algorithms to predict potential metabolic pathways and binding affinities.
For N-Monoacetylcystine, computational methods could predict its likely enzymatic transformations (e.g., hydrolysis of the acetyl group, reduction of the disulfide bond, or further conjugation reactions). Interaction modeling could shed light on how N-Monoacetylcystine might bind to transport proteins or enzymes, offering insights into its absorption, distribution, metabolism, and excretion (ADME) properties. While direct studies on the predictive metabolic mapping or interaction modeling of N-Monoacetylcystine were not explicitly detailed in the search results, these computational tools are standard in modern chemical and biochemical research for novel or less-studied compounds mun.ca. They provide a cost-effective and rapid means to generate hypotheses that can then be tested experimentally, guiding further research into the biological fate and effects of N-Monoacetylcystine.
Future Research Directions and Unanswered Academic Questions
Elucidation of Novel N-Monoacetylcystine Metabolic and Catabolic Pathways
A fundamental gap in the current understanding of N-Monoacetylcystine pertains to its complete metabolic and catabolic pathways. While its structural relationship to cysteine suggests potential involvement in sulfur amino acid metabolism, the specific enzymatic reactions governing its biosynthesis, interconversion, and degradation within living organisms are not fully characterized. Research is needed to identify the enzymes responsible for its formation from precursor molecules and its subsequent breakdown products. This would involve employing advanced metabolomic techniques, such as stable isotope tracing, to track the fate of labeled N-Monoacetylcystine in various biological contexts. Understanding these pathways is crucial for comprehending its biological half-life, potential accumulation, and the generation of any bioactive metabolites. Such studies could reveal novel metabolic routes and their regulation, similar to the complex interplay observed in other amino acid metabolic pathways. plos.orgnih.govnih.gov
Discovery and Characterization of Specific Transporters and Cellular Receptors
The mechanisms by which N-Monoacetylcystine traverses cellular membranes and exerts any potential biological effects are largely unknown. Research is warranted to identify and characterize specific transporters responsible for its uptake into cells, its efflux, and its distribution within various tissues and cellular compartments. This could involve investigating members of solute carrier (SLC) families or other membrane protein classes that facilitate small molecule transport. Furthermore, the existence of specific cellular receptors to which N-Monoacetylcystine might bind to initiate signaling cascades or modulate cellular functions remains an unanswered question. The discovery and characterization of such receptors, whether they are cell surface or intracellular, would provide critical insights into its potential as a signaling molecule or a modulator of physiological processes. This area of research would leverage techniques such as ligand-binding assays, affinity chromatography, and genetic screens to identify interacting proteins. googleapis.comoup.comnih.govnih.govoup.com
Deeper Mechanistic Understanding of its Regulatory Roles in Cellular Homeostasis
The precise regulatory roles of N-Monoacetylcystine in maintaining cellular homeostasis are yet to be thoroughly investigated. Given its chemical structure, particularly the presence of a disulfide bond and an acetyl group, it could potentially participate in redox regulation, protein modification, or other vital cellular processes. Future research should aim to elucidate the molecular mechanisms by which N-Monoacetylcystine influences cellular balance, including its impact on oxidative stress responses, gene expression, protein activity, and cellular signaling pathways. Studies could explore its potential involvement in maintaining the delicate balance between reducing and oxidizing reactions, similar to other thiol-containing compounds. nih.govnih.govfrontiersin.orgmdpi.comqiagen.com Understanding these roles at a mechanistic level would involve a combination of biochemical assays, cell biology techniques, and genetic approaches to identify its direct and indirect targets within the cell.
Development of Innovative Analytical and Imaging Platforms for Spatiotemporal Analysis
Current analytical and imaging platforms may not be sufficiently sensitive or specific for the comprehensive spatiotemporal analysis of N-Monoacetylcystine in complex biological systems. A significant research direction involves the development of innovative tools that can accurately quantify N-Monoacetylcystine levels in real-time and visualize its distribution within cells, tissues, and whole organisms. This includes advancing mass spectrometry-based approaches for enhanced sensitivity and specificity, as well as exploring novel chromatographic methods. For spatiotemporal analysis, the development of fluorescent probes, genetically encoded biosensors, or other imaging modalities tailored to N-Monoacetylcystine would be transformative. Such advancements would enable researchers to track its dynamic changes in response to physiological stimuli or pathological conditions, providing unprecedented insights into its localization, movement, and interactions within living systems. plos.orgnih.govmiami.edunga.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
